Ardisianoside E
Description
Ardisianoside E is a triterpenoid saponin isolated from plants in the Ardisia genus, notably Ardisia japonica. Its molecular formula is C₄₇H₇₈O₁₈, with an average molecular mass of 931.123 g/mol and a monoisotopic mass of 930.518816 g/mol . Structurally, it features 25 defined stereocenters and a glycosidic linkage comprising β-D-glucopyranosyl and α-L-arabinopyranosyl residues. The compound is part of a broader family of saponins known for their diverse bioactivities, including anti-inflammatory and antiviral properties .
Properties
Molecular Formula |
C47H78O18 |
|---|---|
Molecular Weight |
931.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(3S,4S,5R,6S)-4-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H78O18/c1-41(2)25-7-11-44(5)26(8-12-47-27-15-42(3,20-50)13-14-46(27,21-60-47)28(51)16-45(44,47)6)43(25,4)10-9-29(41)64-40-37(65-39-36(58)34(56)31(53)23(18-49)62-39)32(54)24(19-59-40)63-38-35(57)33(55)30(52)22(17-48)61-38/h22-40,48-58H,7-21H2,1-6H3/t22-,23-,24+,25+,26-,27-,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,42+,43+,44-,45+,46-,47+/m1/s1 |
InChI Key |
QMDCUVOUEVYVPH-CDLHYRBUSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)CCC78C3(CC(C9(C7CC(CC9)(C)CO)CO8)O)C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ardisianoside G
Ardisianoside G, another saponin from Ardisia japonica, shares structural similarities with Ardisianoside E, including a triterpenoid backbone and glycosylation patterns. However, key differences include:
- Molecular formula: C₄₈H₈₀O₁₈ (vs. C₄₇H₇₈O₁₈ for this compound).
- Bioactivity: Ardisianoside G demonstrated a strong binding affinity (docking score = −9.6) against the SARS-CoV-2 Delta variant’s spike (S) protein, outperforming many other saponins in antiviral docking studies .
- Glycosylation: The presence of additional hydroxyl groups in Ardisianoside G may enhance its interaction with viral proteins compared to this compound .
Ardisianoside D
Ardisianoside D, also from Ardisia japonica, differs in:
- Molecular formula: C₄₆H₇₆O₁₆ (vs. C₄₇H₇₈O₁₈ for this compound).
- ADMET properties :
| Property | Ardisianoside D | This compound (Predicted) |
|---|---|---|
| Intestinal absorption | 54.89% | Data unavailable |
| Blood-brain barrier | 62.50% | Data unavailable |
| Oral bioavailability | 71.43% | Data unavailable |
Cyclamin
Cyclamin, a saponin from Cyclamen species, shares a triterpenoid core but differs in glycosylation:
- Sugar moieties: Cyclamin lacks the α-L-arabinopyranosyl group present in this compound.
Comparative Bioactivity and Research Findings
Antiviral Activity
- Ardisianoside G and Xilingsaponin A exhibited high binding scores (−9.6 and −9.6, respectively) against the SARS-CoV-2 Delta variant, suggesting a role in disrupting viral entry .
Pharmacokinetic and Toxicity Profiles
- Ardisianoside D: Shows low inhibition of CYP enzymes (e.g., CYP2C9: 12.34%), reducing drug-drug interaction risks .
- This compound: Limited data exist, but its complex glycosylation may hinder metabolic clearance compared to simpler saponins like Julibroside J1 (from Albizia julibrissin) .
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and purifying Ardisianoside E from plant sources, and how do solvent systems influence yield and purity?
- Methodological Answer : this compound is typically extracted via maceration or Soxhlet extraction using polar solvents (e.g., methanol/water mixtures). Purification involves column chromatography (silica gel or HPLC) with gradient elution. Solvent polarity must be optimized to balance yield and purity; for example, higher methanol concentrations improve solubility but may co-extract impurities . Yield data should be reported alongside purity metrics (e.g., HPLC peak area ≥95%).
Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?
- Methodological Answer : Standard assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging, with IC50 values compared to ascorbic acid .
- Anti-inflammatory : COX-2 inhibition measured via ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2), with dose-response curves and EC50 calculations .
Controls must include solvent-only groups and positive benchmarks (e.g., doxorubicin for cytotoxicity).
Q. How do structural modifications of this compound impact its solubility and bioavailability in preclinical models?
- Methodological Answer : Structural analogs (e.g., glycosylation variants) are synthesized and tested using:
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Bioavailability : Pharmacokinetic studies in rodents, measuring plasma concentration via LC-MS/MS over 24h .
Data should be tabulated to compare logP values, AUC, and Cmax across analogs .
Advanced Research Questions
Q. How can conflicting data on this compound’s mechanism of action in cancer models be resolved through experimental redesign?
- Methodological Answer : Contradictory results (e.g., pro-apoptotic vs. anti-autophagy effects) may stem from:
- Variable cell culture conditions (e.g., serum concentration, passage number). Standardize protocols per MISEV guidelines .
- Dose-dependent effects : Conduct full dose-response analyses (0.1–100 μM) with time-course tracking .
- Omics integration : Pair RNA-seq with functional assays to identify upstream regulators (e.g., mTOR vs. p53 pathways) .
Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in combination therapies?
- Methodological Answer : Use Chou-Talalay’s combination index (CI):
- Experimental design : Treat cells with this compound and a reference drug (e.g., paclitaxel) at fixed ratios (e.g., 1:1, 1:2).
- Analysis : Calculate CI values via CompuSyn software; CI <1 indicates synergy. Report 95% confidence intervals and p-values from ANOVA .
- Validation : Repeat in 3D spheroid models to mimic tumor microenvironments .
Q. How can molecular docking studies be rigorously validated to predict this compound’s interactions with novel targets (e.g., SARS-CoV-2 proteases)?
- Methodological Answer :
- Docking software : Use AutoDock Vina with Lamarckian GA parameters. Validate poses via molecular dynamics (MD) simulations (100 ns) .
- Experimental correlation : Compare predicted binding energies (ΔG) with IC50 values from enzymatic assays (e.g., fluorescence-based protease inhibition) .
- Negative controls : Include known inhibitors (e.g., lopinavir) to benchmark results .
Data Presentation Guidelines
- Tables : Include raw data (e.g., IC50 values, solvent yields) in appendices, with processed data (mean ± SD) in the main text .
- Figures : Use scatter plots for dose-response curves and heatmaps for omics data. Annotate with significance levels (***p<0.001) .
- Reproducibility : Publish full protocols on platforms like Protocols.io , citing them in methods sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
